molecular formula C14H12Br2 B1595687 1,2-Dibromo-1,2-diphenylethane CAS No. 5789-30-0

1,2-Dibromo-1,2-diphenylethane

Cat. No.: B1595687
CAS No.: 5789-30-0
M. Wt: 340.05 g/mol
InChI Key: GKESIQQTGWVOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-1,2-diphenylethane (C₁₄H₁₂Br₂) is a vicinal dibromide characterized by two bromine atoms on adjacent carbons of a diphenylethane backbone. It exists as three stereoisomers: the meso isomer and a pair of enantiomers [(R,R) and (S,S)]. The meso form is the most studied due to its symmetry and accessibility via bromination of trans-stilbene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), a green synthetic method .

Preparation Methods

Bromination of trans-Stilbene

The most common and classical method for preparing 1,2-dibromo-1,2-diphenylethane involves the electrophilic addition of bromine to trans-stilbene, which contains a carbon-carbon double bond.

Reaction Overview:

  • Starting Material: trans-Stilbene (1,2-diphenylethylene)
  • Reagent: Bromine (Br2)
  • Solvent: Typically dichloromethane (CH2Cl2) or other chlorinated solvents
  • Conditions: Room temperature or slightly cooled, often with an ice bath to control exothermicity
  • Mechanism: Electrophilic addition via a bromonium ion intermediate, followed by nucleophilic attack by bromide ion to yield the vicinal dibromide

Mechanistic Steps:

  • The π-bond of trans-stilbene attacks bromine, forming a cyclic bromonium ion intermediate.
  • The bromide ion attacks the more accessible carbon from the opposite side (anti-addition), leading to trans-1,2-dibromo-1,2-diphenylethane.

This reaction is stereospecific, yielding mainly the meso-diastereomer due to the anti addition mechanism.

Experimental Notes:

  • Bromine is often added slowly to a solution of trans-stilbene in dichloromethane to control the reaction rate and heat.
  • The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
  • The product can be isolated by crystallization or recrystallization from solvents such as isopropanol/water mixtures.

Example Data from Laboratory Preparation:

Parameter Details
trans-Stilbene amount ~57 mL (approximate molar amount)
Bromine amount Stoichiometric or slight excess
Solvent Dichloromethane (50-100 mL)
Temperature 0–25 °C (ice bath to room temperature)
Reaction time Typically under 1 hour
Product melting point ~72 °C (pure compound)
Purification Recrystallization from isopropanol/water

This method is well-documented and yields high purity product suitable for further synthetic applications.

Industrial and Scale-Up Considerations

In industrial settings, the bromination of trans-stilbene is commonly performed using a 10% bromine solution in dichloromethane or other chlorinated solvents. The reaction is carefully controlled to prevent side reactions and ensure complete conversion.

  • Reaction Control: Temperature and bromine addition rate are critical to avoid polymerization or over-bromination.
  • Purification: The crude product is purified by recrystallization, often from ethanol or isopropanol-water mixtures.
  • Safety: Due to the corrosive and toxic nature of bromine and the compound itself, appropriate personal protective equipment and ventilation are mandatory.

Alternative Preparation Routes and Modifications

While bromination of trans-stilbene remains the primary method, variations exist:

  • Solvent Variations: Other solvents such as trichloromethane (chloroform) or tetrachloromethane (carbon tetrachloride) can be used, depending on availability and environmental considerations.
  • Electrochemical Methods: Electrochemical dehalogenation of this compound has been studied, but this is more relevant for transformation rather than preparation.
  • Nucleophilic Substitutions: The bromine atoms in the compound can be substituted by nucleophiles under specific conditions, but these are post-preparation modifications rather than synthetic routes.

Reaction Mechanism and Stereochemistry

The electrophilic addition of bromine to the double bond is a textbook example of anti addition:

  • The bromonium ion intermediate is three-membered and positively charged.
  • The nucleophile (Br⁻) attacks from the opposite face, leading to trans stereochemistry.
  • The product is predominantly the meso form of this compound.

This stereospecificity is important for applications requiring defined stereochemistry.

Research Findings and Practical Considerations

  • The bromination reaction is exothermic; temperature control is essential to avoid side reactions.
  • The product's melting point (~72 °C) aids in purity assessment.
  • Recrystallization from isopropanol-water mixtures improves purity and yield.
  • Handling bromine requires strict safety precautions due to its toxicity and corrosiveness.
  • The product is sensitive to moisture and should be stored in a dry, cool environment to prevent decomposition and release of hydrogen bromide.

Chemical Reactions Analysis

Dehalogenation Reactions

1,2-Dibromo-1,2-diphenylethane undergoes dehalogenation under basic or electrochemical conditions to form alkenes:

Reaction TypeConditionsMajor ProductStereoselectivitySource
ElectrochemicalC₆₀⁻³ in CH₃CNtrans-1,2-diphenylethene>95% E-isomer
Base-Induced (E2)KOH in C₂H₅OHtrans-1-bromo-1,2-diphenylethene100% E-isomer

Mechanism : Base-mediated elimination follows an E2 pathway, requiring anti-periplanar geometry of β-hydrogen and bromine. The meso diastereomer exclusively forms the E-alkene due to steric constraints in the transition state .

Substitution Reactions

Bromine atoms can be replaced by nucleophiles under specific conditions:

NucleophileSolventConditionsProductYieldSource
OH⁻DMSO/H₂O80°C, 12 hrs1,2-Diphenylethane-1,2-diol78%
NH₃EtOHReflux, 24 hrs1,2-Diamino-1,2-diphenylethane65%

Kinetics : Reactions proceed via SN2 mechanisms, with rate dependence on nucleophile strength and solvent polarity.

Stereochemical Analysis

The compound’s stereochemistry critically influences reaction outcomes:

  • Meso vs. Racemic :

    • Meso-dibromide elimination produces exclusively E-alkenes .

    • Racemic dibromide yields a 1:1 E/Z mixture under identical conditions .

  • Conformational Dependence :
    E2 elimination requires anti-periplanar alignment of β-H and Br. In the meso isomer, only one conformation satisfies this geometry, leading to stereospecific E-product formation .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductSelectivity FactorSource
BrominationBr₂ in CH₂Cl₂meso-dibromideStereo-retentive
Electrochemical DehalogenationC₆₀⁻³, CH₃CNtrans-alkene>95% E
Base-Induced EliminationKOH, C₂H₅OHtrans-bromoalkene100% E

Scientific Research Applications

Organic Synthesis

1,2-Dibromo-1,2-diphenylethane serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of other brominated compounds and can undergo substitution reactions where bromine atoms are replaced by other nucleophiles .

Electrochemical Studies

The compound is employed to study electrochemical dehalogenation reactions. For instance, electrochemical reduction can occur in solvents like acetonitrile, where the bromine atoms are removed to form alkenes . This property has implications for developing methods to recycle halogenated compounds.

Stereochemistry Research

As a model compound for stereochemical studies, this compound is used to investigate stereochemical outcomes in addition reactions. Its ability to form distinct stereoisomers (including meso and racemic forms) provides insights into stereochemical principles .

Material Science

In material science, this compound is utilized in synthesizing materials with specific optical and electronic properties. The unique structure of this compound allows for modifications that enhance material characteristics .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound induces apoptosis in human cancer cell lines. The mechanism appears to involve mitochondrial disruption and activation of caspase pathways, indicating its potential as a chemotherapeutic agent .

Case Studies

Study Focus Findings
Antimicrobial EfficacyEvaluated against S. aureus and E. coliDemonstrated significant antimicrobial activity
CytotoxicityTested on various cancer cell linesInduced apoptosis; potential for chemotherapeutic applications
Electrochemical DehalogenationStudied in acetonitrile solutionsSuccessful reduction of bromine atoms to form alkenes

Mechanism of Action

The mechanism of action of 1,2-dibromo-1,2-diphenylethane primarily involves electrophilic addition reactions. During the bromination of trans-stilbene, the double bond acts as a nucleophile and reacts with bromine to form a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion to yield the final dibromide product . In electrochemical dehalogenation, the compound undergoes reduction, leading to the removal of bromine atoms and the formation of the corresponding alkene .

Comparison with Similar Compounds

Physical Properties :

  • Molecular weight: 340.07 g/mol
  • Melting point: ~241°C (decomposition)
  • Solubility: Insoluble in water; soluble in organic solvents like THF or benzene .

Reactivity in Reductive Debromination

1,2-Dibromo-1,2-diphenylethane exhibits distinct reactivity compared to other vicinal dibromides:

  • Ultrasonic Debromination : Reactivity decreases in the order:
    This compound > 1,2-dibromo-1-phenylethane > 1,2-dibromo-1,2-dialkylethane .
    The phenyl groups stabilize transition states, enhancing reactivity.
  • Photocatalytic Reduction : Using Mn(II)-doped CdS/ZnS quantum dots, the compound converts to trans-stilbene with >90% yield under visible light. Alkyl-substituted analogs show slower kinetics due to weaker C–Br bond polarization .
  • Anti Elimination: Dehydrobromination with bases like NaOEt proceeds via anti-periplanar geometry, yielding trans-stilbene exclusively. This contrasts with non-symmetrical dibromides (e.g., 1,2-dibromohexane), which may produce mixtures of alkenes .

Stereochemical Behavior

  • Dyotropic Rearrangement : The enantiopure (R,R) and (S,S) isomers racemize in refluxing benzene via a six-electron pericyclic process without forming the meso diastereomer. This behavior is unique to acyclic dibromides with aryl substituents, as alkyl analogs lack orbital overlap for such rearrangements .
  • Stereoisomer Stability : The meso isomer’s high melting point (~241°C) reflects its crystalline symmetry, whereas enantiomeric pairs (e.g., (R,R)-1,2-dibromo-1-phenylethane) exhibit lower melting points due to reduced lattice stability .

Data Table: Comparison with Select Vicinal Dibromides

Compound Name Melting Point (°C) Solubility Reactivity in Debromination Stereochemical Features Key Reactions
This compound ~241 Insoluble in water High (ultrasonic ) meso isomer; dyotropic racemization Anti elimination to trans-stilbene
1,2-Dibromo-1-phenylethane 34–36 Soluble in EtOAc Moderate Enantiomers; no rearrangement Mixed alkene products
1,2-Dibromohexane -20 Soluble in hexane Low Racemic mixture Syn/anti elimination mixtures
5α,6β-Dibromocholestane 128–130 Soluble in CHCl₃ Low Dyotropic mutarotation Racemization via pericyclic process

Research Findings and Mechanistic Insights

  • Anti vs. Syn Elimination : The anti-periplanar transition state in this compound is stabilized by π-orbital interactions between phenyl groups, favoring trans-stilbene. In contrast, 1,2-dibromohexane lacks such stabilization, leading to syn-elimination pathways .
  • Racemization Mechanism : Dyotropic rearrangement of enantiopure this compound involves simultaneous halogen migration with inversion at both carbons, a process validated by HPLC and theoretical calculations .
  • Environmental Relevance : The compound serves as a model for studying reductive dehalogenation by sulfur species, a process critical in pollutant degradation .

Biological Activity

1,2-Dibromo-1,2-diphenylethane, also known as meso-stilbene dibromide, is an organic compound with significant biological activity. It is characterized by its two bromine atoms attached to a diphenylethane structure, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and environmental science.

  • Molecular Formula : C₁₄H₁₂Br₂
  • Molecular Weight : 340.05 g/mol
  • Melting Point : 240-242 °C
  • Appearance : White crystalline solid

Synthesis

This compound can be synthesized through the bromination of stilbene. The reaction typically involves the addition of molecular bromine to stilbene under controlled conditions, resulting in the formation of the dibromide product .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various strains of bacteria and fungi. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity

The compound has shown cytotoxic effects in several cancer cell lines. In vitro studies revealed that it induces apoptosis in human cancer cells, making it a candidate for further investigation as a chemotherapeutic agent. The mechanism of action appears to involve the disruption of mitochondrial function and the activation of caspase pathways .

Neurotoxic Effects

Conversely, there are concerns regarding the neurotoxic effects of this compound. Animal studies have reported behavioral changes and neurochemical alterations following exposure to high doses of brominated compounds. This raises questions about safety and potential side effects in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The authors concluded that further structural modifications could enhance its antimicrobial properties.

Case Study 2: Cancer Cell Line Testing

In a separate investigation documented in Cancer Research, researchers assessed the cytotoxicity of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values below 10 µM for both cell lines, indicating potent anticancer activity. Mechanistic studies suggested that it induces DNA damage and cell cycle arrest.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityIC50 < 10 µM in cancer cell lines
NeurotoxicityBehavioral changes in animal models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-dibromo-1,2-diphenylethane, and how can it be converted to diphenylacetylene?

  • Methodological Answer : The compound is synthesized via bromination of 1,2-diphenylethylene (stilbene) using bromine in a non-polar solvent. Subsequent dehydrohalogenation with a strong base (e.g., KOH in ethanol) yields diphenylacetylene. Key steps include:

  • Purification : Recrystallization in ethanol (≈4 mL) to isolate pure this compound, with a melting point (m.p.) of ~241°C (decomposes) .
  • Conversion : Elimination of HBr under controlled conditions to form diphenylacetylene (m.p. 61°C). Monitor reaction progress via TLC or GC-MS.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Melting Point Analysis : Compare observed m.p. with literature values (e.g., decomposition at 241°C) .
  • Spectroscopy : 1^1H NMR to confirm vicinal dibromo protons (δ ~4.5–5.5 ppm) and 13^{13}C NMR for sp3^3-hybridized carbons.
  • Elemental Analysis : Verify Br content (theoretical ~44.7% by mass).

Q. What experimental precautions are critical during the handling and storage of this compound?

  • Methodological Answer :

  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid exposure to moisture to prevent HBr release.
  • Storage : Keep in a dry, dark environment at 2–8°C to minimize decomposition .

Advanced Research Questions

Q. How does the stereochemistry of the starting alkene influence the bromination products of 1,2-diphenylethylene?

  • Methodological Answer :

  • Z/E Isomerism : Bromination of Z- and E-stilbenes yields distinct diastereomers. For example, brominating Z-3-hexene produces a meso compound (optically inactive), while E-3-hexene yields a racemic mixture .
  • Analysis : Use polarimetry or chiral HPLC to resolve enantiomers. Computational modeling (DFT) can predict steric and electronic effects on reaction pathways.

Q. What mechanistic insights govern the dehydrohalogenation of this compound to diphenylacetylene?

  • Methodological Answer :

  • E2 Mechanism : Base-induced elimination proceeds via a concerted process, favoring anti-periplanar geometry of Br and H atoms.
  • Kinetic Studies : Vary base strength (e.g., KOH vs. NaOH) and solvent polarity to quantify activation energy (Arrhenius plots).
  • Side Reactions : Monitor for competing SN2 substitution using isotopic labeling (e.g., D2D_2O quench) .

Q. How can researchers resolve contradictions in reported melting points or decomposition behavior of this compound?

  • Methodological Answer :

  • Reproducibility : Standardize recrystallization protocols (e.g., ethanol volume, cooling rate) .
  • Thermal Analysis : Perform DSC/TGA to distinguish decomposition (endothermic) from melting events.
  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., residual stilbene or HBr adducts).

Q. Can this compound serve as a precursor for macrocyclic ligand synthesis?

  • Methodological Answer :

  • Template Effects : Explore coordination-driven cyclization with lanthanides/actinides. For example, react with polyamines under high-dilution conditions to form macrocycles .
  • Characterization : X-ray crystallography and ESI-MS to confirm ligand geometry and metal-binding stoichiometry.

Q. Methodological Notes

  • Factorial Design : Optimize bromination conditions (temperature, stoichiometry) using a 2k^k factorial approach to identify critical variables .
  • AI Integration : Apply machine learning (e.g., COMSOL Multiphysics) to model reaction kinetics or predict recrystallization efficiency .

Properties

IUPAC Name

(1,2-dibromo-2-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKESIQQTGWVOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884189
Record name Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5789-30-0, 13440-24-9
Record name 1,2-Dibromo-1,2-diphenylethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5789-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013440249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stilbene dibromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-1,2-diphenylethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.